4-((2-Methylpiperidin-1-yl)methyl)benzenethiol
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Overview
Description
4-((2-Methylpiperidin-1-yl)methyl)benzenethiol is an organic compound that features a piperidine ring substituted with a methyl group and a benzenethiol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Methylpiperidin-1-yl)methyl)benzenethiol typically involves the reaction of 4-chloromethylbenzenethiol with 2-methylpiperidine under basic conditions. The reaction proceeds via nucleophilic substitution, where the piperidine nitrogen attacks the benzylic carbon, displacing the chloride ion. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography or crystallization may also be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-((2-Methylpiperidin-1-yl)methyl)benzenethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfonic acids or sulfoxides.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: The benzylic position can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nitration can be performed using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Sulfonic acids or sulfoxides.
Reduction: Corresponding sulfides.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
4-((2-Methylpiperidin-1-yl)methyl)benzenethiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activity.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-((2-Methylpiperidin-1-yl)methyl)benzenethiol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and thiol group can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-((2-Methylpiperidin-1-yl)methyl)phenol: Similar structure but with a phenol group instead of a thiol.
4-((2-Methylpiperidin-1-yl)methyl)benzylamine: Contains a benzylamine group instead of a thiol.
4-((2-Methylpiperidin-1-yl)methyl)benzoic acid: Features a carboxylic acid group instead of a thiol.
Uniqueness
4-((2-Methylpiperidin-1-yl)methyl)benzenethiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential biological activity. The combination of the piperidine ring and benzenethiol moiety provides a versatile scaffold for further functionalization and application in various fields.
Properties
IUPAC Name |
4-[(2-methylpiperidin-1-yl)methyl]benzenethiol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NS/c1-11-4-2-3-9-14(11)10-12-5-7-13(15)8-6-12/h5-8,11,15H,2-4,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQOWYXHYSSXKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2=CC=C(C=C2)S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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